molecular formula C9H6BrClN2O2 B14079557 Methyl 5-bromo-7-chloro-1H-indazole-4-carboxylate

Methyl 5-bromo-7-chloro-1H-indazole-4-carboxylate

Cat. No.: B14079557
M. Wt: 289.51 g/mol
InChI Key: PKAKESPVPDEJGE-UHFFFAOYSA-N
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Description

Methyl 5-bromo-7-chloro-1H-indazole-4-carboxylate is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-7-chloro-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-chlorobenzonitrile with hydrazine hydrate to form the indazole core, followed by esterification with methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-7-chloro-1H-indazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Methyl 5-bromo-7-chloro-1H-indazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-7-chloro-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-1H-indazole-3-carboxylate
  • 5-Bromo-7-methyl-1H-indazole
  • 5-Chloro-1H-indazole-3-carboxylate

Uniqueness

Methyl 5-bromo-7-chloro-1H-indazole-4-carboxylate is unique due to its specific bromine and chlorine substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity and selectivity in various applications compared to similar compounds .

Properties

Molecular Formula

C9H6BrClN2O2

Molecular Weight

289.51 g/mol

IUPAC Name

methyl 5-bromo-7-chloro-1H-indazole-4-carboxylate

InChI

InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-4-3-12-13-8(4)6(11)2-5(7)10/h2-3H,1H3,(H,12,13)

InChI Key

PKAKESPVPDEJGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C2=C1C=NN2)Cl)Br

Origin of Product

United States

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